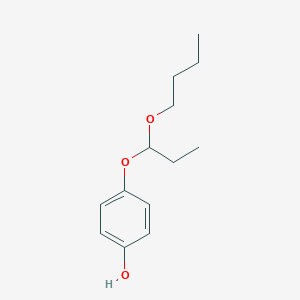![molecular formula C19H20FN3O4 B14203219 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine CAS No. 917758-96-4](/img/structure/B14203219.png)
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and two 2-methoxyethoxy groups
Méthodes De Préparation
The synthesis of 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine involves several steps. One common synthetic route starts with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl group and the 2-methoxyethoxy groups. The reaction conditions typically involve the use of appropriate solvents, catalysts, and reagents to achieve the desired product.
Synthesis of Pyrido[3,2-d]pyrimidine Core: The core can be synthesized through a multi-step process involving the condensation of suitable precursors, such as pyridine and pyrimidine derivatives.
Introduction of 4-Fluorophenyl Group: This step often involves a Suzuki-type coupling reaction using 4-fluorophenyl boronic acid and a suitable catalyst.
Addition of 2-Methoxyethoxy Groups:
Analyse Des Réactions Chimiques
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the 2-methoxyethoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of histone deacetylases (HDACs) and MAP kinase-interacting kinases (Mnks), making it a promising candidate for cancer therapy.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. As an HDAC and Mnk inhibitor, the compound exerts its effects by inhibiting the activity of these enzymes, leading to changes in the acetylation levels of histones and non-histone proteins. This, in turn, affects gene expression, cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Pyrimido[4,5-d]pyrimidines: These analogs have a different arrangement of nitrogen atoms in the ring system, leading to variations in their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
917758-96-4 |
|---|---|
Formule moléculaire |
C19H20FN3O4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C19H20FN3O4/c1-24-9-11-26-18-17-16(22-19(23-18)27-12-10-25-2)8-7-15(21-17)13-3-5-14(20)6-4-13/h3-8H,9-12H2,1-2H3 |
Clé InChI |
PGRZWMAQGMANCU-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


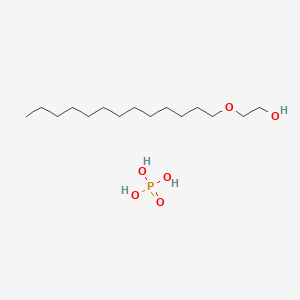
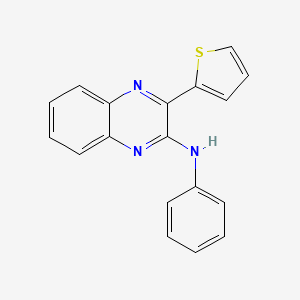
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)

![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
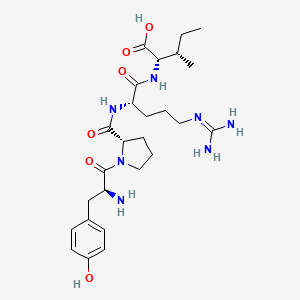
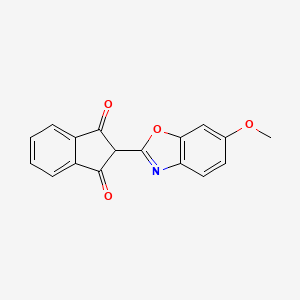
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)

